molecular formula C16H26N2O14P2 B1247829 dTDP-2-deoxy-beta-L-fucose

dTDP-2-deoxy-beta-L-fucose

カタログ番号: B1247829
分子量: 532.33 g/mol
InChIキー: GLUZBIYLBPDBPE-QUTCXQLSSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Molecular Composition and Stereochemical Configuration

dTDP-2-deoxy-β-L-fucose is a nucleotide-activated sugar derivative with the molecular formula C₁₆H₂₄N₂O₁₄P₂ and a molecular weight of 530.31 g/mol . Its structure comprises a thymine base linked to a deoxyribose-phosphate backbone, which is further connected to a 2-deoxy-β-L-fucose moiety via a diphosphate bridge. The stereochemical configuration of the sugar component is defined by the β-L-fucose orientation, characterized by the following features:

  • C1 (anomeric carbon): β-configuration (axial hydroxyl group).
  • C2 : Absence of hydroxyl group (2-deoxy modification).
  • C3 , C4 , C5 : Hydroxyl groups in the L-configuration, as confirmed by the IUPAC name [(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl] [[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate.

The SMILES notation (C[C@H]1[C@H]([C@H](C[C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O) and InChI key (GLUZBIYLBPDBPE-QUTCXQLSSA-L) further validate the stereochemical arrangement.

Crystallographic Analysis and 3D Conformer Studies

While direct crystallographic data for dTDP-2-deoxy-β-L-fucose remain limited, computational models and related structural homologs provide insights into its three-dimensional conformation. PubChem’s 3D conformer data predict a bent geometry for the diphosphate bridge, with the thymine base and deoxyfucose moiety oriented anti-parallel to minimize steric clashes. Key features include:

  • Sugar-phosphate backbone : Adopts a chair conformation for the deoxyfucose ring, stabilized by intramolecular hydrogen bonds between O3 and O4 hydroxyls.
  • Diphosphate group : Negative charges localized on the oxygen atoms, facilitating interactions with cationic residues in enzymatic binding pockets.

Comparisons with the structurally similar dTDP-rhamnose (C₁₆H₂₆N₂O₁₅P₂) reveal that the absence of the C2 hydroxyl group in dTDP-2-deoxy-β-L-fucose reduces hydrogen-bonding capacity, potentially altering substrate specificity in glycosyltransferase-mediated reactions.

Comparative Analysis with Related dTDP-activated Sugars

dTDP-2-deoxy-β-L-fucose belongs to a family of dTDP-activated deoxy sugars involved in bacterial secondary metabolite biosynthesis. Key structural distinctions from related compounds include:

Compound Molecular Formula Functional Group Differences Biological Role
dTDP-2-deoxy-β-L-fucose C₁₆H₂₄N₂O₁₄P₂ C2 deoxygenation Intermediate in antibiotic synthesis
dTDP-β-L-rhamnose C₁₆H₂₆N₂O₁₅P₂ C6 deoxygenation, C2 hydroxyl retention Bacterial cell wall biosynthesis
dTDP-4-dehydro-β-L-rhamnose C₁₆H₂₄N₂O₁₅P₂ C4 keto group Precursor in rhamnose pathway
dTDP-6-deoxy-D-allose C₁₆H₂₆N₂O₁₅P₂ C6 deoxygenation, C3 epimerization Macrolide antibiotic modification

The absence of the C2 hydroxyl group in dTDP-2-deoxy-β-L-fucose distinguishes it from dTDP-β-L-fucose , while its β-L configuration contrasts with the α-D configurations observed in plant-derived nucleotide sugars.

Deprotonation States and Ionic Species at Physiological pH

Under physiological conditions (pH 7.3), dTDP-2-deoxy-β-L-fucose exists predominantly as a dianionic species (dTDP-2-deoxy-β-L-fucose(2−)) due to deprotonation of both phosphate groups. This charge state facilitates:

  • Metal ion coordination : Binding to Mg²⁺ or Mn²⁺ in enzyme active sites, as observed in dTDP-sugar reductases.
  • Electrostatic interactions : Stabilization of the transition state during glycosyl transfer, particularly in retaining glycosyltransferases.

The pKa values for the phosphate groups are estimated at 1.5–2.5 (first deprotonation) and 6.0–7.0 (second deprotonation) , consistent with other dTDP-activated sugars. Nuclear magnetic resonance (NMR) studies of related compounds, such as dTDP-6-deoxy-D-allose, corroborate the dominance of the dianionic form at neutral pH, with chemical shifts for phosphate protons absent above pH 6.0.

特性

分子式

C16H26N2O14P2

分子量

532.33 g/mol

IUPAC名

[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate

InChI

InChI=1S/C16H26N2O14P2/c1-7-5-18(16(23)17-15(7)22)12-3-9(19)11(30-12)6-28-33(24,25)32-34(26,27)31-13-4-10(20)14(21)8(2)29-13/h5,8-14,19-21H,3-4,6H2,1-2H3,(H,24,25)(H,26,27)(H,17,22,23)/t8-,9-,10-,11+,12+,13+,14+/m0/s1

InChIキー

GLUZBIYLBPDBPE-QUTCXQLSSA-N

異性体SMILES

C[C@H]1[C@H]([C@H](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O

正規SMILES

CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O

製品の起源

United States

準備方法

Enzymatic Biosynthesis Pathways

The enzymatic synthesis of dTDP-2-deoxy-β-L-fucose shares initial steps with the dTDP-L-rhamnose pathway, diverging at critical redox and epimerization reactions. The biosynthesis begins with glucose-1-phosphate, which is converted to dTDP-α-D-glucose via glucose-1-phosphate thymidylyltransferase (RmlA) . RmlB, a dTDP-glucose 4,6-dehydratase, then catalyzes the formation of dTDP-4-keto-6-deoxy-D-glucose, a central intermediate . In Geobacillus tepidamans, the dTDP-4-dehydro-6-deoxyglucose reductase (Fcd) reduces this intermediate to dTDP-α-D-fucose . However, achieving the β-L configuration requires additional epimerization steps, often facilitated by enzymes such as RmlC (3,5-epimerase) or DnmU from Streptomyces peucetius .

Enzyme Module Systems for Scalable Production

A breakthrough in preparative-scale synthesis involves modular enzyme systems combining thymidylyltransferases, dehydratases, and reductases. For example, a system using sucrose synthase (SuSy), RmlB, RmlC, and RmlD produced dTDP-β-L-rhamnose with a 35.9% yield . Substituting RmlC with DnmU increased the yield to 44.7%, demonstrating flexibility in stereochemical outcomes . This modular approach, optimized for 0.2–0.6 g scales, highlights the utility of recombinant enzymes in generating dTDP-activated deoxyhexoses (Table 1) .

Table 1: Enzyme Modules and Yields in dTDP-Deoxyhexose Synthesis

Enzyme ModuleSubstrateProductYield
SuSy + RmlBdTMP + sucrosedTDP-α-D-glucose62%
SuSy + RmlB + RmlC/DdTMP + sucrosedTDP-β-L-rhamnose35.9%
SuSy + RmlB + DnmUdTMP + sucrosedTDP-β-L-daunosamine44.7%

Chemical Reduction of dTDP-4-Keto-6-Deoxy-D-Glucose

Chemical methods offer an alternative to enzymatic synthesis, particularly for producing epimeric mixtures. Treatment of dTDP-4-keto-6-deoxy-D-glucose with sodium borohydride (NaBH₄) yields a 2:1 ratio of dTDP-α-D-quinovose and dTDP-α-D-fucose . While this approach bypasses enzymatic stereocontrol, it necessitates chromatographic separation to isolate the desired β-L-fucose derivative. Nuclear magnetic resonance (NMR) spectroscopy confirms the identity of products, with distinct signals for C-4 epimers at δ 1.25 ppm (quinovose) and δ 1.18 ppm (fucose) .

Recombinant Enzyme Production and Purification

Critical to enzymatic synthesis is the availability of purified enzymes. Escherichia coli expression systems are widely used; for example, RmlB from Mycobacterium tuberculosis was purified via DEAE Sephadex chromatography, achieving >90% purity . Activity assays using NADPH oxidation at 340 nm confirmed RmlB functionality, with a specific activity of 12.4 U/mg . Similarly, Fcd from G. tepidamans was overexpressed and dialyzed into Tris buffers, retaining 80% activity after 30 days at 4°C .

Analytical and Validation Techniques

High-performance liquid chromatography (HPLC) with ion-exchange columns (e.g., Dionex PA-100) remains the gold standard for monitoring reaction progress . For instance, dTDP-β-L-fucose elutes at 18.3 min under a KH₂PO₄ gradient (75–500 mM over 30 min) . Mass spectrometry (ESI-Q-TOF) further validates glycosylation sites in S-layer proteins, confirming the incorporation of dTDP-2-deoxy-β-L-fucose at Ser-792 and Thr-583 residues .

Q & A

Basic Research Questions

Q. What is the biosynthetic pathway of dTDP-2-deoxy-beta-L-fucose in bacterial systems, and how can it be experimentally validated?

  • Methodological Answer : The biosynthesis of this compound involves sequential enzymatic modifications starting from glucose-1-phosphate. Key steps include phosphorylation, dehydration, and epimerization. To validate this pathway:

  • Use in vitro enzymatic assays with purified enzymes (e.g., TDP-sugar epimerases) and monitor intermediates via HPLC or LC-MS .
  • Employ gene knockout studies in bacterial models (e.g., Streptomyces) to observe pathway disruption and intermediate accumulation .
  • Reference kinetic parameters (e.g., Km, Vmax) from studies on homologous enzymes, such as TDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase .

Q. How can researchers efficiently synthesize this compound for structural and functional studies?

  • Methodological Answer : Chemical synthesis typically involves phosphomorpholidate coupling reactions. For example:

  • Use 1H-tetrazole as a catalyst to activate sugar donors, enabling efficient coupling with dTDP .
  • Purify intermediates via ion-exchange chromatography and validate structures using <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) .
  • Optimize reaction yields (e.g., 60–80%) by adjusting solvent systems (e.g., anhydrous DMF) and protecting group strategies .

Advanced Research Questions

Q. What experimental approaches resolve structural ambiguities in this compound, such as anomeric configuration or ring conformation?

  • Methodological Answer :

  • X-ray crystallography : Co-crystallize the compound with binding proteins (e.g., glycosyltransferases) to determine absolute configuration .
  • Nuclear Overhauser Effect (NOE) NMR : Analyze intra-residue proton interactions to confirm chair or boat conformations .
  • Computational modeling : Perform density functional theory (DFT) calculations to predict stable conformers and compare with experimental data .

Q. How can isotopic labeling (e.g., <sup>13</sup>C, <sup>2</sup>H) elucidate the metabolic flux of this compound in microbial pathways?

  • Methodological Answer :

  • Pulse-chase experiments : Introduce <sup>13</sup>C-glucose into bacterial cultures and track label incorporation into dTDP-sugars via LC-MS/MS .
  • Stable isotope probing (SIP) : Combine with RNA-SIP to correlate metabolite flux with gene expression in pathway mutants .
  • Data interpretation : Use metabolic flux analysis (MFA) software (e.g., INCA) to model label distribution and identify rate-limiting steps .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in enzymatic activity data for this compound biosynthesis?

  • Methodological Answer :

  • Standardize assay conditions : Control pH, temperature, and cofactor concentrations (e.g., Mg<sup>2+</sup>) to minimize variability .
  • Cross-validate with orthogonal methods : Compare activity data from spectrophotometric assays (e.g., NADH-coupled) with radiolabeled substrate tracking .
  • Meta-analysis : Aggregate datasets from multiple studies (e.g., BRENDA database) to identify outliers and establish consensus parameters .

Q. What strategies mitigate challenges in detecting low-abundance this compound intermediates in complex biological matrices?

  • Methodological Answer :

  • Sample enrichment : Use solid-phase extraction (SPE) with hydrophilic interaction liquid chromatography (HILIC) cartridges .
  • High-sensitivity MS : Employ nano-LC coupled with Orbitrap or Q-TOF mass spectrometers for femtomole-level detection .
  • Internal standards : Synthesize deuterated analogs (e.g., d3-dTDP-2-deoxy-beta-L-fucose) for precise quantification .

Experimental Design and Validation

Q. What controls are essential for validating the biological function of this compound in glycan synthesis?

  • Methodological Answer :

  • Negative controls : Use enzyme-deficient mutants or competitive inhibitors (e.g., dTDP analogs) to confirm substrate specificity .
  • Positive controls : Include known substrates (e.g., dTDP-L-rhamnose) to benchmark activity .
  • In situ validation : Apply CRISPR-interference (CRISPRi) to repress pathway genes and assess glycan structural changes via lectin microarray .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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